![molecular formula C24H22ClN3OS B2820701 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride CAS No. 1189712-42-2](/img/structure/B2820701.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride
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Description
The compound contains a thiazolo[5,4-c]pyridine core, which is a heterocyclic compound containing a thiazole ring fused with a pyridine ring . This core is substituted with a benzyl group and a naphthamide group . The compound also contains a hydrochloride, indicating it’s a salt form .
Molecular Structure Analysis
The compound has a complex structure with multiple rings . The presence of nitrogen and sulfur atoms in the thiazolo[5,4-c]pyridine core could potentially allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions and condensation reactions .Scientific Research Applications
Synthesis of Biological Compounds
Thiazolidine motifs, which are present in the compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .
Anticancer Activity
Thiazolidine derivatives have shown potential in cancer research. For instance, certain derivatives were found to inhibit the growth of HeLa cells, a type of cervical cancer cell .
Antimicrobial Activity
Thiazolidine derivatives have demonstrated varied biological properties, including antimicrobial activity . For example, certain derivatives were found to have good antimicrobial potential .
Anti-inflammatory and Neuroprotective Activity
Thiazolidine motifs have been associated with anti-inflammatory and neuroprotective activities . This suggests potential applications in the treatment of neurological disorders and inflammatory diseases.
Antioxidant Activity
Thiazolidine motifs also exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Drug Design
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . These data provide useful information for designing next-generation drug candidates .
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS.ClH/c28-23(20-12-6-10-18-9-4-5-11-19(18)20)26-24-25-21-13-14-27(16-22(21)29-24)15-17-7-2-1-3-8-17;/h1-12H,13-16H2,(H,25,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIAAYRYQEPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride |
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